N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea
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Overview
Description
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2-fluoroacetophenone with thiourea in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-(2-fluorophenyl)thiourea
- N-(2-hydroxyethyl)-N’-(2-fluorophenyl)thiourea
- N-(2-fluorophenyl)-N’-(2-hydroxyethyl)urea
Uniqueness
N-[1-(2-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both a fluorophenyl group and a hydroxyethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61290-50-4 |
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Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)ethyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-8(14-11(16)13-6-7-15)9-4-2-3-5-10(9)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
InChI Key |
OVOWETOCAGTQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(=S)NCCO |
Origin of Product |
United States |
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